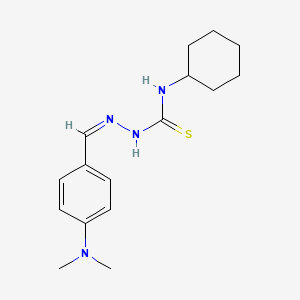
1,4-Dimethyl-2,3,5-triacetoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dimethyl-2,3,5-triacetoxybenzene is an organic compound with the molecular formula C14H16O6 and a molecular weight of 280.27 g/mol It is a derivative of benzene, characterized by the presence of three acetoxy groups and two methyl groups attached to the benzene ring
Métodos De Preparación
The synthesis of 1,4-Dimethyl-2,3,5-triacetoxybenzene typically involves the acetylation of 1,4-dimethyl-2,3,5-trihydroxybenzene. The reaction is carried out using acetic anhydride in the presence of an acidic catalyst, such as sulfuric acid . The reaction conditions include maintaining a temperature of around 60-70°C and stirring the mixture for several hours to ensure complete acetylation. The product is then purified through recrystallization.
Análisis De Reacciones Químicas
1,4-Dimethyl-2,3,5-triacetoxybenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the acetoxy groups to hydroxyl groups, yielding 1,4-dimethyl-2,3,5-trihydroxybenzene.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,4-Dimethyl-2,3,5-triacetoxybenzene has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,4-Dimethyl-2,3,5-triacetoxybenzene involves its interaction with various molecular targets and pathways. The acetoxy groups can undergo hydrolysis to form hydroxyl groups, which can then participate in redox reactions. These reactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparación Con Compuestos Similares
1,4-Dimethyl-2,3,5-triacetoxybenzene can be compared with other similar compounds, such as:
1,4-Dimethyl-2,3,5-trihydroxybenzene: This compound is a precursor in the synthesis of this compound and has similar chemical properties but lacks the acetoxy groups.
This compound derivatives: Various derivatives with different substituents on the benzene ring exhibit unique chemical and biological properties.
Propiedades
Número CAS |
40853-36-9 |
|---|---|
Fórmula molecular |
C14H16O6 |
Peso molecular |
280.27 g/mol |
Nombre IUPAC |
(3,4-diacetyloxy-2,5-dimethylphenyl) acetate |
InChI |
InChI=1S/C14H16O6/c1-7-6-12(18-9(3)15)8(2)14(20-11(5)17)13(7)19-10(4)16/h6H,1-5H3 |
Clave InChI |
SUMRGNMUYSMSIM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1OC(=O)C)OC(=O)C)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethanone, 1-[4-(octadecyloxy)phenyl]-](/img/structure/B11943609.png)
methanamine](/img/structure/B11943632.png)
![N-[2-(1-Azepanyl)ethoxy]guanidine, sulfate](/img/structure/B11943640.png)
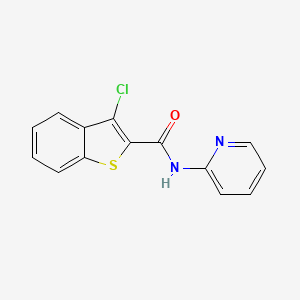
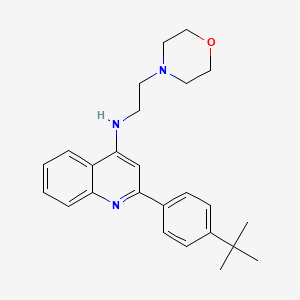
![7,7-Dibromo-1,4,4-trimethylbicyclo[4.1.0]heptane](/img/structure/B11943649.png)
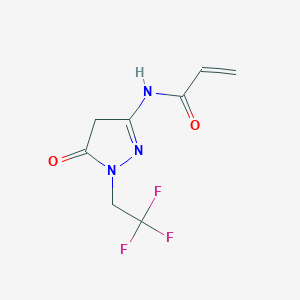

![2-Nitro-4-[(e)-phenyldiazenyl]aniline](/img/structure/B11943662.png)
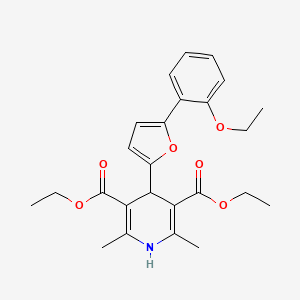
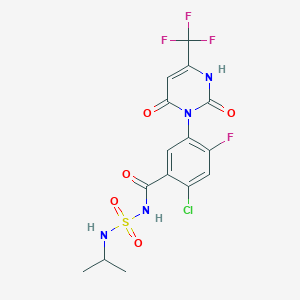
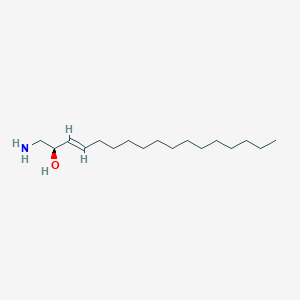
![2-[Dibromo(nitro)methyl]-3-methylpyridine](/img/structure/B11943687.png)
